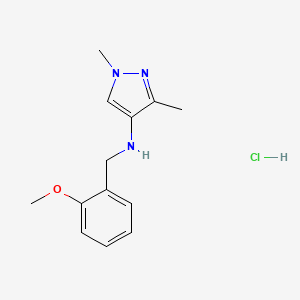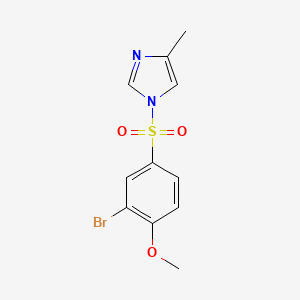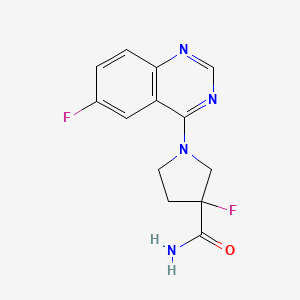![molecular formula C13H16N4O B12230235 N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12230235.png)
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide is a complex organic compound featuring a pyrrolidine ring and a cyanopyridine moiety
Preparation Methods
The synthesis of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the cyanopyridine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring and cyanopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide can be compared with other pyrrolidine and cyanopyridine derivatives:
Pyrrolidin-2-one: Known for its biological activities and used in drug development.
Pyrrolidin-2,5-dione: Another derivative with significant medicinal applications.
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H16N4O/c1-10(18)16(2)13-5-6-17(9-13)12-4-3-11(7-14)15-8-12/h3-4,8,13H,5-6,9H2,1-2H3 |
InChI Key |
FSQASFMCGLXXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12230152.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12230158.png)
![2-{4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12230164.png)
![4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12230170.png)
![4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole](/img/structure/B12230179.png)


![4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12230190.png)
![2-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12230196.png)


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B12230212.png)

![4-[(2,5-Difluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12230227.png)
